3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

Catalog No.
S818107
CAS No.
1544739-25-4
M.F
C13H17BBrFO2
M. Wt
314.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromomethyl-4-fluorophenylboronic acid pinacol e...

CAS Number

1544739-25-4

Product Name

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester

IUPAC Name

2-[3-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H17BBrFO2

Molecular Weight

314.99 g/mol

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,8H2,1-4H3

InChI Key

BQOMTZAOMQFSJP-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CBr

Organic Synthesis

-Bromomethyl-4-fluorophenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the construction of aromatic molecules with specific functionalities. The pinacol ester moiety acts as a protected boronic acid group, allowing for selective coupling reactions under various conditions. The key functional groups in this molecule are:

  • Bromomethyl (BrCH2-): This group serves as a versatile handle for further chemical transformations. It can undergo substitution reactions to introduce various functionalities, participate in cyclizations to form complex ring structures, or be used in coupling reactions for chain extension.
  • Fluorine (F): The presence of fluorine can influence the electronic properties of the aromatic ring, making it more electron-deficient. This can be beneficial for certain reactions and can also impact the biological activity of resulting molecules.
  • Boronic acid pinacol ester (B(OPinacol)2): This moiety allows for Suzuki-Miyaura coupling reactions, a powerful tool for creating carbon-carbon bonds between the aromatic ring and a variety of coupling partners containing sp2 or sp3 hybridized carbon atoms [].

By incorporating 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester into a synthetic scheme, researchers can access a diverse range of aromatic compounds with tailored properties for various applications in medicinal chemistry, materials science, and other fields [].

Potential Applications

The specific applications of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester are still under exploration, but its potential applications lie in the development of:

  • Pharmaceutical Drugs: The ability to introduce the fluorinated bromomethyl group into drug candidates can be used to modulate their biological activity and improve pharmacokinetic properties [].
  • Functional Materials: The combination of the electron-withdrawing fluorine and the reactive bromomethyl group makes this molecule a potential building block for optoelectronic materials and organic catalysts [].
  • Radiopharmaceuticals: The presence of the bromine atom allows for radiolabeling with isotopes like Br-76, which can be useful for developing radiotracer probes for medical imaging [].

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BBrFO2\text{C}_{13}\text{H}_{17}\text{BBrF}\text{O}_2 and a molecular weight of approximately 314.99 g/mol. This compound is characterized by the presence of a bromomethyl group and a fluorophenyl moiety, which contribute to its unique reactivity profile. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .

  • Wear gloves, safety glasses, and a lab coat to minimize skin and eye contact.
  • Work in a fume hood due to the potential for airborne particulates.
  • 3-Br-4-F-PhBpin is likely not flammable but should still be handled away from heat sources and open flames as a general safety practice.
  • Refer to the safety data sheet (SDS) provided by the supplier for specific disposal instructions.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl halides with boronic esters in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The typical reagents include palladium catalysts (e.g., Pd PPh3)4\text{Pd PPh}_3)_4), bases (e.g., K2CO3\text{K}_2\text{CO}_3), and solvents like toluene or ethanol .
  • Protodeboronation: In this reaction, the boronic ester group is removed using bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid), typically under mild conditions.

While specific biological activities of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester are not extensively documented, boronic acids and their derivatives are known for their potential in medicinal chemistry. They can interact with biological targets, influencing pathways related to cancer and other diseases. The compound's unique structure may facilitate the development of biologically active molecules and drug candidates .

The synthesis of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester generally involves the following steps:

  • Starting Materials: The synthesis begins with 3-bromomethyl-4-fluorophenylboronic acid.
  • Reaction with Pinacol: This boronic acid is reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester.
  • Anhydrous Conditions: The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the boronic ester, ensuring high yield and purity .

In industrial settings, similar synthetic routes are employed, often utilizing automated reactors for efficiency and scalability.

3-Bromomethyl-4-fluorophenylboronic acid pinacol ester has various applications across different fields:

  • Organic Synthesis: It is widely used as a reagent for forming carbon-carbon bonds through cross-coupling reactions.
  • Pharmaceutical Development: The compound plays a role in synthesizing complex organic molecules that may lead to new drug candidates.
  • Material Science: It is also applied in producing advanced materials such as polymers and electronic components .

Research into the interaction studies involving 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester primarily focuses on its reactivity in chemical transformations rather than direct biological interactions. Its utility in Suzuki-Miyaura coupling highlights its importance in forming complex structures that may have further applications in medicinal chemistry and materials science .

Several compounds share structural similarities with 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Bromomethylphenylboronic acid pinacol esterC12H15BBrO2\text{C}_{12}\text{H}_{15}\text{BBrO}_2Lacks fluorine substituent; simpler structure
4-Fluorophenylboronic acid pinacol esterC12H14BF1O2\text{C}_{12}\text{H}_{14}\text{BF}_1\text{O}_2Does not contain bromomethyl group; less reactive
3-Fluoro-4-pyridineboronic acid pinacol esterC12H12BF1NO2\text{C}_{12}\text{H}_{12}\text{BF}_1\text{N}O_2Contains pyridine; different electronic properties

The uniqueness of 3-Bromomethyl-4-fluorophenylboronic acid pinacol ester lies in its dual functionality provided by both bromomethyl and fluorophenyl groups, enhancing its reactivity and selectivity in cross-coupling reactions compared to simpler analogs. This makes it a valuable reagent for complex organic synthesis applications .

Dates

Modify: 2023-08-16

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